molecular formula C11H14ClFO B8003095 2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol

2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol

Cat. No.: B8003095
M. Wt: 216.68 g/mol
InChI Key: XIWMDBRGANOORY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol (CAS: 1379366-86-5) is a halogenated secondary alcohol with the molecular formula C₁₀H₁₂ClFO and a molar mass of 202.65 g/mol . Its structure comprises a branched butan-2-ol backbone substituted with a 3-chloro-4-fluorophenyl group and a methyl group at the 3-position.

Its discontinued status may relate to challenges in synthesis, regulatory constraints, or reduced demand compared to analogs.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFO/c1-7(2)11(3,14)8-4-5-10(13)9(12)6-8/h4-7,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWMDBRGANOORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC(=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chloro or fluoro substituents.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-Chloro-4-fluorophenyl)-3-methylbutan-2-one.

    Reduction: Formation of 2-(3-Chloro-4-fluorophenyl)-3-methylbutane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Halogenated Alcohols: Key Physical and Chemical Properties

The following table compares 2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol with two structurally related alcohols from the Kanto Reagents catalog:

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) CAS RN
This compound C₁₀H₁₂ClFO 202.65 Not reported Not reported 1379366-86-5
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 98–99 0.824 115-18-4
3-Methyl-2-buten-1-ol C₅H₁₀O 86.13 140 0.84 556-82-1

Key Observations :

  • Molecular Complexity: The target compound’s larger size and halogenated aromatic system result in a ~2.3× higher molar mass compared to the simpler alkenols .
  • Boiling Points: While the target compound’s boiling point is unreported, the alkenols’ lower boiling points (98–140°C) reflect their smaller size and reduced intermolecular forces.
  • Polarity: The halogenated phenyl group in the target compound increases its polarity, likely reducing volatility compared to non-aromatic analogs.

Halogenated Aromatic Compounds

2-Fluorophenol (CAS: 367-12-4) This compound shares a fluorinated aromatic ring but lacks the chloro substitution and alcohol branching seen in the target molecule. Its simpler structure (C₆H₅F₀) results in a lower molar mass (112.1 g/mol) and higher volatility (bp: 170°C) .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Though structurally distinct (pyrazole core with sulfanyl and trifluoromethyl groups), this compound highlights the impact of multiple halogen substitutions on electronic properties. The trifluoromethyl group strongly withdraws electrons, contrasting with the target compound’s mixed chloro-fluoro effects .

Functional Group Influence on Reactivity

  • Alcohol Branching : The tertiary alcohol in the target compound reduces nucleophilicity compared to primary alcohols like 3-Methyl-2-buten-1-ol, which may undergo oxidation more readily .
  • Halogen Effects: The 3-chloro-4-fluoro substitution pattern creates a unique electronic environment.

Research Implications and Challenges

  • Synthesis : The discontinued status of this compound may reflect difficulties in regioselective halogenation or purification of branched alcohols.

Biological Activity

2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a chloro and fluorine substitution on the phenyl ring, which may enhance its biological activity. The molecular formula is C11H14ClFC_{11}H_{14}ClF with a molecular weight of approximately 231.69 g/mol. The presence of these halogen atoms is believed to influence the compound's interaction with biological targets, potentially increasing binding affinity and specificity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has shown potent antiproliferative effects in various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation is attributed to its interaction with tubulin, leading to destabilization of microtubules.

Table 2: Antiproliferative Effects in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Tubulin destabilization
HT-294.8Apoptosis induction
A5496.1Cell cycle arrest

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as tyrosinase, which is vital for melanin production.
  • Microtubule Disruption : By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Mechanisms : Its structural features allow it to penetrate bacterial membranes effectively, disrupting cellular processes.

Study on Anticancer Activity

In a recent study published in MDPI, researchers evaluated the antiproliferative effects of several compounds similar to this compound on MCF-7 cells. The study found that the compound significantly inhibited cell growth at low concentrations, suggesting its potential as a lead compound for developing new anticancer drugs .

Investigation of Antimicrobial Effects

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited stronger antibacterial activity than several commercially available antibiotics, highlighting its potential for treating resistant bacterial strains .

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